4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and omeprazole, share some structural similarities and biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir also contain thiazole rings and have diverse applications in medicine and industry.
Thiadiazole Derivatives: Compounds such as acetazolamide and sulfamethoxazole feature thiadiazole rings and are used in various therapeutic contexts.
Uniqueness
4-butyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H19N5O2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N5O2S2/c1-3-4-7-11-13(25-16(17-11)21-8-5-6-9-21)14(22)18-15-20-19-12(24-15)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,20,22) |
InChI Key |
CHEFLQROPQKHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
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